Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride

Description

Properties

IUPAC Name |

ethyl 4-[(2-aminoacetyl)amino]-3-methoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4.ClH/c1-3-18-12(16)8-4-5-9(10(6-8)17-2)14-11(15)7-13;/h4-6H,3,7,13H2,1-2H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTXELCQLTUWIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NC(=O)CN)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1606132-23-3 | |

| Record name | Benzoic acid, 4-[(2-aminoacetyl)amino]-3-methoxy-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1606132-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(ethoxycarbonyl)-2-methoxyanilino]-2-oxoethan-1-aminium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectral Characterization of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectral data for Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of obtaining and interpreting the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectra of this compound. The guide emphasizes the causal relationships behind experimental choices and provides detailed, self-validating protocols for acquiring high-quality spectral data.

Introduction

Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride is a multifaceted organic molecule of interest in pharmaceutical research and development. Its structure, incorporating an ethyl ester, a methoxy group, an acetamido linkage, and a primary amine hydrochloride salt, presents a unique spectroscopic fingerprint. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and the elucidation of its role in various chemical and biological processes. This guide will provide a predictive analysis of its spectral data, grounded in fundamental spectroscopic principles and supported by data from analogous structures.

Molecular Structure and Key Spectroscopic Features

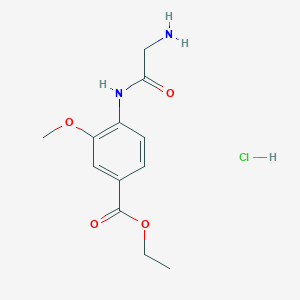

A foundational understanding of the molecular structure is essential for the interpretation of its spectral data. The following diagram illustrates the chemical structure of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride and numbers the key carbon and proton environments for reference in the subsequent NMR analysis.

Caption: Chemical structure of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The predicted chemical shifts (δ) are influenced by factors such as electronegativity of neighboring atoms, magnetic anisotropy, and hydrogen bonding. The hydrochloride salt formation will significantly impact the chemical shifts of protons near the amino group due to protonation.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| H-2 | ~7.8 | d | 1H | Deshielded by the adjacent ester carbonyl group and the aromatic ring current. |

| H-5 | ~7.6 | dd | 1H | Influenced by the aromatic ring and the adjacent methoxy and acetamido groups. |

| H-6 | ~8.2 | d | 1H | Deshielded by the neighboring acetamido group and influenced by the ring current. |

| OCH₃ | ~3.9 | s | 3H | Typical chemical shift for a methoxy group on an aromatic ring. |

| NH (amide) | ~9.5 | s | 1H | Broad singlet due to quadrupole broadening and hydrogen bonding; deshielded by the adjacent carbonyl. |

| CH₂ (ester) | ~4.3 | q | 2H | Deshielded by the adjacent oxygen and coupled to the methyl protons. |

| CH₃ (ester) | ~1.3 | t | 3H | Shielded alkyl protons, coupled to the methylene protons. |

| CH₂ (aminoacetyl) | ~4.1 | s | 2H | Deshielded by the adjacent carbonyl and the protonated amino group. |

| NH₃⁺ | ~8.5 | br s | 3H | Broad singlet due to rapid exchange with the solvent and quadrupole broadening from the nitrogen atom. Significantly downfield due to the positive charge. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will allow for the observation of exchangeable protons (NH and NH₃⁺), while D₂O will result in their exchange and disappearance from the spectrum.

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds. A longer delay ensures full relaxation of all protons for accurate integration.

-

Number of Scans: 8-16 scans to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K.

-

-

Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase correction and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are primarily influenced by the hybridization and the electronic environment of the carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-1 | ~125 | Aromatic carbon attached to the ester group. |

| C-2 | ~115 | Aromatic carbon ortho to the ester group. |

| C-3 | ~150 | Aromatic carbon bearing the methoxy group. |

| C-4 | ~135 | Aromatic carbon bearing the acetamido group. |

| C-5 | ~112 | Aromatic carbon influenced by both methoxy and acetamido groups. |

| C-6 | ~120 | Aromatic carbon adjacent to the acetamido group. |

| C=O (ester) | ~165 | Typical chemical shift for an ester carbonyl carbon. |

| OCH₂ (ester) | ~61 | Deshielded by the adjacent oxygen atom. |

| CH₃ (ester) | ~14 | Shielded aliphatic carbon. |

| OCH₃ | ~56 | Typical chemical shift for a methoxy carbon. |

| C=O (amide) | ~168 | Typical chemical shift for an amide carbonyl carbon. |

| CH₂ (aminoacetyl) | ~42 | Deshielded by the adjacent carbonyl and protonated amino group. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a good signal-to-noise ratio in a reasonable time.

-

Instrument Parameters:

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each carbon.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans, as the natural abundance of ¹³C is low.

-

Temperature: 298 K.

-

-

Data Processing: Similar to ¹H NMR, apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the solvent peak or an internal standard.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and structural features. Electrospray ionization (ESI) is the preferred method for this compound due to its polar and ionic nature.[1][2]

Predicted Mass Spectrum (ESI+)

In positive ion mode ESI, the molecule is expected to be detected as its protonated form, [M+H]⁺, where M is the free base. The hydrochloride salt will dissociate in solution prior to ionization.

Table 3: Predicted m/z Values in ESI-MS

| Ion | Predicted m/z | Rationale |

| [M+H]⁺ | 269.12 | Molecular ion of the free base (C₁₂H₁₆N₂O₄) plus a proton. |

| [M+Na]⁺ | 291.10 | Adduct with sodium ions, commonly observed in ESI. |

Fragmentation Pathway

Collision-induced dissociation (CID) of the [M+H]⁺ ion can provide valuable structural information. The fragmentation is likely to occur at the most labile bonds, such as the amide and ester linkages.[3]

Caption: Predicted fragmentation pathway for the [M+H]⁺ ion of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

-

Instrument Parameters:

-

Mass Spectrometer: A quadrupole, ion trap, or time-of-flight (TOF) mass spectrometer equipped with an ESI source.

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3-5 kV.

-

Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system to ensure efficient desolvation.

-

Mass Range: Scan a range that includes the expected molecular ion, for example, m/z 50-500.

-

-

Data Acquisition: Acquire the full scan mass spectrum. For fragmentation studies, perform a product ion scan on the precursor ion at m/z 269.12.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted IR Absorption Bands

The IR spectrum will show characteristic absorption bands for the various functional groups in the molecule. The formation of the hydrochloride salt will introduce new bands and shift existing ones, particularly those associated with the amino group.[4]

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity | Rationale |

| 3200-3000 | N-H (amide), C-H (aromatic) | Stretching | Medium | Overlapping bands for N-H and aromatic C-H stretching. |

| 3000-2800 | C-H (aliphatic) | Stretching | Medium | Stretching vibrations of the methyl and methylene groups. |

| ~2700-2400 | N-H (ammonium) | Stretching | Broad, Medium | Characteristic broad absorption for the N-H stretching in the ammonium salt.[4] |

| ~1720 | C=O (ester) | Stretching | Strong | Strong absorption typical for an ester carbonyl group. |

| ~1680 | C=O (amide I) | Stretching | Strong | Strong absorption for the amide carbonyl group. |

| ~1600, ~1500 | C=C (aromatic) | Stretching | Medium | Characteristic skeletal vibrations of the benzene ring. |

| ~1550 | N-H (amide II) | Bending | Medium | Bending vibration of the amide N-H bond. |

| ~1250 | C-O (ester, ether) | Stretching | Strong | Asymmetric C-O stretching of the ester and aryl ether. |

| ~1100 | C-O (ester, ether) | Stretching | Strong | Symmetric C-O stretching. |

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the homogenous powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Instrument Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Acquisition:

-

Acquire a background spectrum of a pure KBr pellet.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectral data for Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride. By understanding the theoretical basis for the expected spectral features and following the provided experimental protocols, researchers and scientists can confidently acquire and interpret the spectral data for this compound. The information presented herein serves as a valuable resource for the characterization, quality control, and further investigation of this important molecule in the field of drug development and chemical research.

References

-

Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71. [Link]

-

Ho, C. S., Lam, C. W., Chan, M. H., Cheung, R. C., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical biochemistry review, 24(1), 3. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to spectroscopy. Cengage learning. [Link]

-

de Hoffmann, E., & Stroobant, V. (2007). Mass spectrometry: principles and applications. John Wiley & Sons. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 10-15. [Link]

Sources

A Technical Guide to Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride: Sourcing, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Benzamide Scaffold in Medicinal Chemistry

Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride is a substituted benzamide, a class of compounds of significant interest in medicinal chemistry. Benzamide derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1][2] The structural motif of a substituted benzene ring linked to an amide group serves as a versatile pharmacophore, allowing for the synthesis of diverse molecular libraries targeting various biological pathways. This technical guide provides an in-depth overview of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride, including its chemical properties, commercial availability, a proposed synthetic route, and quality control protocols, to support its application in drug discovery and development. The hydrochloride salt form of such molecules is often utilized in pharmaceutical development to enhance solubility and stability, making it more suitable for formulation and in-vitro studies.[3]

Chemical Properties and Structure

| Property | Value | Source |

| Chemical Name | Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride | BLD Pharm[3] |

| CAS Number | 1606132-23-3 | BLD Pharm[3] |

| Molecular Formula | C₁₂H₁₇ClN₂O₄ | BLD Pharm[3] |

| Molecular Weight | 288.73 g/mol | BLD Pharm[3] |

| Storage Conditions | Inert atmosphere, 2-8°C | BLD Pharm[3] |

Commercial Suppliers

For researchers seeking to procure Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride, the following supplier has been identified:

| Supplier | Product Name | CAS Number |

| BLD Pharm | Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride | 1606132-23-3[3] |

It is recommended to contact the supplier directly for information on purity, available quantities, and lead times.

Proposed Synthetic Pathway

A potential starting material for this synthesis is Ethyl 4-amino-3-methoxybenzoate. The synthesis can be envisioned as a two-step process:

-

Acylation: Reaction of Ethyl 4-amino-3-methoxybenzoate with an N-protected glycine derivative, such as Boc-glycine, using a suitable coupling agent.

-

Deprotection and Salt Formation: Removal of the protecting group (e.g., Boc) under acidic conditions, which concurrently forms the hydrochloride salt.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 4-(2-(tert-butoxycarbonyl)aminoacetamido)-3-methoxybenzoate

-

To a solution of Ethyl 4-amino-3-methoxybenzoate (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add Boc-glycine (1.1 equivalents), 1-hydroxybenzotriazole (HOBt) (1.2 equivalents), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the protected intermediate.

Step 2: Synthesis of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride

-

Dissolve the purified intermediate from Step 1 in a minimal amount of a suitable solvent such as dioxane or ethyl acetate.

-

Add a solution of hydrochloric acid in dioxane (e.g., 4 M) or ethereal HCl dropwise with stirring at 0°C.

-

Stir the mixture at room temperature for 2-4 hours, during which the hydrochloride salt should precipitate.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Quality Control and Characterization

Ensuring the identity, purity, and stability of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride is critical for its use in research and development. A comprehensive quality control protocol should include the following analytical techniques:

| Analytical Technique | Purpose | Expected Results |

| ¹H NMR | Structural confirmation and identification of protons. | The spectrum should show characteristic peaks for the ethyl ester, methoxy group, aromatic protons, and the aminoacetamide moiety. The integration of these peaks should correspond to the number of protons in the structure. |

| ¹³C NMR | Confirmation of the carbon skeleton. | The spectrum should display the expected number of carbon signals corresponding to the molecular structure. |

| HPLC/UPLC | Purity assessment and quantification. | A single major peak should be observed, with the purity typically expected to be >95% for research-grade material. |

| Mass Spectrometry | Molecular weight determination. | The mass spectrum should show the molecular ion peak corresponding to the free base of the compound. |

| FT-IR Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H, C=O (ester and amide), and C-O bonds should be present. |

Self-Validating Experimental Workflow for Quality Control

Caption: A logical workflow for the quality control of the title compound.

Applications in Drug Discovery

The structural features of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride make it a valuable building block in the synthesis of more complex molecules for drug discovery. The primary amine provides a reactive handle for further chemical modifications, while the substituted benzamide core can be designed to interact with specific biological targets. Based on the known activities of related benzamides, this compound could serve as a key intermediate in the development of:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core that occupies the adenine-binding pocket of the enzyme.

-

Enzyme Inhibitors: The benzamide moiety is present in various enzyme inhibitors, where it can participate in hydrogen bonding interactions within the active site.[4]

-

Receptor Ligands: The overall shape and electronic properties of molecules derived from this scaffold can be tailored to achieve high affinity and selectivity for specific G-protein coupled receptors or other receptor families.

Conclusion

Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride is a promising chemical entity for researchers engaged in medicinal chemistry and drug development. Its availability from commercial suppliers, coupled with a straightforward, proposed synthetic route, facilitates its accessibility for laboratory-scale synthesis and derivatization. The robust quality control procedures outlined in this guide will ensure the reliability of experimental results. The versatile benzamide scaffold suggests that this compound and its derivatives hold significant potential for the discovery of novel therapeutic agents.

References

- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

- Gassman, P. G., & Gruetzmacher, G. (1976).

- Khan, K. M., et al. (2023). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. Molecules, 28(23), 7794.

-

PubChem. Ethyl 4-amino-3-methylbenzoate. [Link]

-

ResearchGate. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. 1606132-23-3|Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride|BLD Pharm [bldpharm.com]

- 4. Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride, a substituted benzamide with significant potential as a pharmaceutical intermediate and a scaffold for drug discovery. This document delves into its physicochemical properties, outlines a detailed synthetic pathway, and provides robust protocols for its analytical characterization, empowering researchers to confidently synthesize, verify, and utilize this compound in their research and development endeavors.

Core Compound Profile

Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride is a multifaceted organic molecule featuring a benzamide core, a structure renowned for its prevalence in a wide array of therapeutic agents.[1][2] The strategic placement of the aminoacetamido and methoxy groups on the benzene ring, coupled with the ethyl ester functionality, provides multiple points for chemical modification, making it an attractive building block for creating libraries of novel compounds.

Physicochemical Properties

A thorough understanding of the fundamental properties of a compound is the bedrock of its application in research. The key physicochemical data for Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 288.73 g/mol | [1] |

| CAS Number | 1606132-23-3 | [1] |

| Molecular Formula | C₁₂H₁₇ClN₂O₄ | [1] |

| Appearance | White to light yellow crystal or powder | [2] |

| Storage | Inert atmosphere, 2-8°C | [1] |

| SMILES Code | O=C(OCC)C1=CC=C(NC(CN)=O)C(OC)=C1.Cl | [1] |

Strategic Synthesis Pathway

Caption: Proposed three-step synthesis of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride.

Step 1: Synthesis of Ethyl 4-(2-chloroacetamido)-3-methoxybenzoate

This initial step involves the N-acylation of Ethyl 4-amino-3-methoxybenzoate with chloroacetyl chloride. The use of a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is crucial to neutralize the HCl generated during the reaction without competing with the aniline for the acylating agent.[3][4]

Experimental Protocol:

-

In a 100 mL round-bottom flask, dissolve Ethyl 4-amino-3-methoxybenzoate (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Add DBU (1.2 equivalents) to the solution and stir the mixture mechanically under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to 0-5°C using an ice-salt bath.

-

Slowly add chloroacetyl chloride (1.1 equivalents) dropwise, ensuring the temperature remains below 5°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 3-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield Ethyl 4-(2-chloroacetamido)-3-methoxybenzoate.

Step 2: Synthesis of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate

The second step is a nucleophilic substitution where the chlorine atom of the chloroacetamide intermediate is displaced by an amino group. This can be achieved using ammonia in the presence of a suitable catalyst, such as a nickel-based system, which has been shown to be effective for the amination of aryl chlorides.[5]

Experimental Protocol:

-

In a pressure-rated vessel, combine Ethyl 4-(2-chloroacetamido)-3-methoxybenzoate (1 equivalent), a nickel catalyst (e.g., a Ni(II) precursor with a suitable bisphosphine ligand, 2 mol%), and sodium tert-butoxide (1.5 equivalents).

-

Add a solution of ammonia in dioxane (e.g., 0.5 M).

-

Seal the vessel and heat the reaction mixture at 80-100°C for 3-12 hours, with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford the pure Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate.

Step 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free base to its hydrochloride salt to improve its stability and handling properties.

Experimental Protocol:

-

Dissolve the purified Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

-

Collect the resulting solid by vacuum filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum to yield Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride.

Analytical Characterization and Quality Control

Rigorous analytical characterization is paramount to confirm the identity, purity, and structural integrity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

Caption: General workflow for NMR-based structural characterization.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Expected Signals:

-

Aromatic protons on the benzene ring.

-

A singlet for the methoxy (-OCH₃) protons.

-

A quartet and a triplet for the ethyl ester (-OCH₂CH₃) protons.

-

A singlet for the methylene (-CH₂-) protons of the aminoacetamido group.

-

A broad singlet for the amide (-NH-) proton.

-

A broad singlet for the amine (-NH₂ or -NH₃⁺ in the hydrochloride salt) protons.

-

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 20-50 mg of the compound in the chosen deuterated solvent.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Signals:

-

Distinct signals for each unique carbon atom in the aromatic ring.

-

A signal for the methoxy carbon.

-

Signals for the carbonyl carbons of the ester and amide groups.

-

Signals for the carbons of the ethyl group.

-

A signal for the methylene carbon of the aminoacetamido group.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the synthesized compound.

Reversed-Phase HPLC Protocol:

-

Instrumentation: An HPLC system equipped with a UV detector and a C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is typically effective.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (determined by UV-Vis spectroscopy).

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Analysis: Inject the sample and analyze the chromatogram. A single major peak indicates high purity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Electrospray Ionization (ESI) Mass Spectrometry Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Analysis: Infuse the sample into the ESI source.

-

Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ for the free base or [M]⁺ for the cationic portion of the hydrochloride salt.

Applications in Drug Discovery and Development

Substituted benzamides are a cornerstone of modern medicinal chemistry, with applications spanning a wide range of therapeutic areas.[3][4] Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride serves as a valuable intermediate for the synthesis of more complex molecules with potential biological activity. The primary amine and the ester functionalities are amenable to a variety of chemical transformations, allowing for the creation of diverse compound libraries for screening against various biological targets.

Potential Research Applications:

-

Scaffold for Library Synthesis: The molecule can be used as a starting point for parallel synthesis to generate a library of derivatives for high-throughput screening.

-

Fragment-Based Drug Discovery: The benzamide core can act as a fragment for binding to therapeutic targets, with subsequent elaboration of the molecule to enhance potency and selectivity.

-

Intermediate for API Synthesis: This compound may serve as a key building block in the multi-step synthesis of active pharmaceutical ingredients.

Conclusion

Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride is a compound of significant interest for researchers in the pharmaceutical sciences. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, and robust analytical protocols for its characterization. By leveraging this information, scientists can confidently synthesize and utilize this versatile molecule to advance their drug discovery and development programs.

References

-

Nanjing Winsome Chemical Limited. 4-Ethyl amino-3-methoxybenzoate. Available from: [Link]

- Singh, R., et al. A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research. 2017, 10(3), 365-372.

-

Fors, B. P., et al. Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts. Journal of the American Chemical Society. 2008, 130(41), 13552-13554. Available from: [Link]

Sources

An In-depth Technical Guide on the Safety and Handling of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride

Introduction

Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride is a specialized organic compound utilized by researchers and scientists in the field of drug development and biochemical research. As a member of the aromatic amine and benzoate ester families, its structure suggests potential bioactivity, making it a valuable intermediate in the synthesis of novel therapeutic agents.[1] The hydrochloride salt form typically enhances the compound's solubility and stability, which is advantageous for formulation and handling in a laboratory setting.[1]

Given its chemical structure, which includes a primary aromatic amine moiety, careful and informed handling is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. Aromatic amines as a class of compounds require specific handling protocols due to their potential for toxicity and carcinogenicity.[2] This guide provides a comprehensive overview of the essential safety protocols, hazard identification, risk mitigation strategies, and emergency procedures for Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride.

Compound Identification and Physicochemical Properties

A thorough understanding of a compound's identity and properties is the foundation of safe laboratory practice.

| Property | Value | Source |

| IUPAC Name | Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride | N/A |

| Synonyms | N/A | N/A |

| CAS Number | 1606132-23-3 | [3] |

| Molecular Formula | C13H19ClN2O4 (Hydrochloride Salt) | Derived |

| Molecular Weight | 318.76 g/mol (Hydrochloride Salt) | Derived |

| Appearance | Typically a solid, fine powder. | Inferred |

| Solubility | Enhanced solubility in aqueous solutions due to the hydrochloride salt. | [1] |

| Structural Relatives | Benzene Compounds, Esters, Amides, Ethers | [3] |

Hazard Identification and Risk Assessment

While specific toxicological data for Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride is not extensively documented in readily available literature, a robust risk assessment can be conducted by analyzing its structural components and related compounds.

Core Structural Hazards:

-

Primary Aromatic Amine: This functional group is the primary source of concern. Primary aromatic amines (PAAs) are a class of chemicals known for potential health hazards, including carcinogenicity, mutagenicity, and skin sensitization.[2] Occupational exposure to PAAs is a significant concern in various industries.[2]

-

Fine Powder: As a solid, the compound poses a respiratory hazard if inhaled.[4] Fine chemical dust can be absorbed deep into the lungs, potentially causing respiratory irritation.[4][5]

-

Hydrochloride Salt: While enhancing solubility, the hydrochloride component indicates that the compound is acidic and could release small amounts of hydrogen chloride gas upon decomposition or reaction with bases.

Globally Harmonized System (GHS) Classification (Anticipated): Based on analogous compounds like other aromatic amines and benzoates, the following GHS classifications are anticipated.[5]

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed.[5] | |

| Skin Irritation | Warning | H315: Causes skin irritation.[5] | |

| Eye Irritation | Warning | H319: Causes serious eye irritation.[5] | |

| Specific Target Organ Toxicity (Single Exposure) | Warning | H335: May cause respiratory irritation.[5] |

The logical flow for assessing these hazards is outlined in the diagram below.

Caption: Step-by-step workflow for responding to a chemical spill.

Fire-Fighting Measures

-

Extinguishing Media: Use a dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray. [5][6]* Hazards from Combustion: In a fire, hazardous combustion gases, including nitrogen oxides (NOx), carbon oxides (COx), and hydrogen chloride (HCl) gas, may be produced. * Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with smoke and hazardous vapors. [5][6]

Waste Disposal

All waste containing Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride must be treated as hazardous waste.

-

Collect all solid waste (e.g., contaminated gloves, weigh paper) and excess compound in a clearly labeled, sealed container. [7]* Liquid waste (solutions) should be collected in a separate, labeled hazardous waste container.

-

Do not dispose of this chemical down the drain. [8]* Arrange for disposal with a licensed professional waste disposal service, following all local, state, and federal regulations. [9]

References

-

ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

Powder Solutions Inc. (n.d.). A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]

-

Osaka Organic Chemical Ind. Ltd. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

-

Palamatic Process. (n.d.). Which equipment to select for handling toxic materials and protecting operators?. Retrieved from [Link]

-

ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

Journal of Synthetic Chemistry. (2023). Synthesis of Benzocaine Analogues via Esterification Reaction. Retrieved from [Link]

-

NOVA Chemicals. (2024). Safety Data Sheet. Retrieved from [Link]

-

YouTube. (2021). Preparation of Benzocaine Introduction, Set-Up, and Reflux. Retrieved from [Link]

-

Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. Retrieved from [Link]

-

SKC Inc. (2024). SAFETY DATA SHEET - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

-

Molbase. (2019). MSDS of Ethyl 4-amino-3-methoxybenzoate. Retrieved from [Link]

-

Xamax. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

-

AA Blocks. (2025). Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

-

GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

-

National Abrasive Inc. (2022). Powder Coating Safety and Regulations. Retrieved from [Link]

-

CUTM Courseware. (n.d.). Preparation of Benzocaine. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-hydroxy-4-methoxybenzoate. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. 1606132-23-3|Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride|BLD Pharm [bldpharm.com]

- 4. int-enviroguard.com [int-enviroguard.com]

- 5. aablocks.com [aablocks.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. capotchem.cn [capotchem.cn]

- 8. skcinc.com [skcinc.com]

- 9. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Preparation and Characterization of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate Free Base

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis, purification, and characterization of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate, presented as its free base. The synthesis is approached via a robust, multi-step pathway commencing from commercially available precursors. This document delineates a logical synthetic strategy involving the formation of a key aminobenzoate intermediate, subsequent N-acylation using a protected amino acid, and a final deprotection and basification sequence. Each step is accompanied by in-depth procedural details, an explanation of the underlying chemical principles, and critical considerations for process optimization and troubleshooting. The guide is intended for researchers, medicinal chemists, and drug development professionals requiring a reliable method to access this and structurally related compounds. All protocols are supported by authoritative references and include comprehensive characterization techniques to ensure the identity and purity of the final product.

Introduction and Strategic Overview

Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate is a substituted p-aminobenzoic acid (PABA) derivative. PABA and its analogues are significant structural motifs in medicinal chemistry, often serving as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1][2] The title compound incorporates a glycinamide side chain, a feature that can modulate physicochemical properties such as solubility and hydrogen bonding capacity, which are critical for biological activity.

The preparation of this target molecule necessitates a strategic approach that ensures high purity and yield. A logical retrosynthetic analysis breaks the molecule down into two key fragments: ethyl 4-amino-3-methoxybenzoate and a glycine synthon. This leads to a forward synthesis strategy centered on a standard amide bond formation. To prevent undesirable side reactions, the glycine moiety's amino group must be temporarily masked with a protecting group. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose, given its stability to the coupling conditions and its facile removal under acidic conditions.[3]

This guide presents a three-stage synthetic workflow:

-

Synthesis of the Core Intermediate: Preparation of Ethyl 4-amino-3-methoxybenzoate.

-

Amide Coupling and Deprotection: Acylation with N-Boc-glycine followed by acidic removal of the Boc group to yield the hydrochloride salt.

-

Final Free Base Preparation: Neutralization of the hydrochloride salt to isolate the target compound.

Figure 1: Overall synthetic workflow for the preparation of the target compound.

Synthesis of the Key Intermediate: Ethyl 4-amino-3-methoxybenzoate

The synthesis begins with the preparation of the core aniline building block. A common and effective route is the reduction of the corresponding nitro compound, which is readily accessible from 4-nitro-3-methoxybenzoic acid.

Step 1: Fischer Esterification of 4-Nitro-3-methoxybenzoic Acid

The carboxylic acid is first converted to its ethyl ester via Fischer esterification. This acid-catalyzed reaction is an equilibrium process; using excess ethanol as the solvent drives the reaction toward the product.

Protocol:

-

To a round-bottom flask, add 4-nitro-3-methoxybenzoic acid (1.0 eq).

-

Add a large excess of absolute ethanol (10-20 volumes).

-

Cool the stirring mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) as the catalyst.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude Ethyl 4-nitro-3-methoxybenzoate, which can be used in the next step without further purification or purified by recrystallization from ethanol/water.

Step 2: Catalytic Hydrogenation of Ethyl 4-nitro-3-methoxybenzoate

The aromatic nitro group is selectively reduced to an amine using catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly efficient and widely used catalyst for this transformation.[4][5]

Protocol:

-

In a suitable hydrogenation vessel, dissolve Ethyl 4-nitro-3-methoxybenzoate (1.0 eq) in methanol or ethanol (10-20 volumes).

-

Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol% catalyst loading) under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (typically via a balloon or by pressurizing the system to 50-60 psi).

-

Stir the mixture vigorously at room temperature for 2-12 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad thoroughly with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield Ethyl 4-amino-3-methoxybenzoate as a solid, which is typically of high purity.

Core Synthesis: From Intermediate to Final Product

This stage involves the construction of the glycinamide side chain and subsequent liberation of the primary amine and the final free base.

Figure 2: Conceptual diagram of chemical transformations from the key intermediate to the final free base product.

Step 3: Amide Coupling with N-Boc-Glycine

The amine intermediate is coupled with N-Boc-glycine using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.

Protocol:

-

In a round-bottom flask, dissolve N-Boc-glycine (1.1 eq), EDC hydrochloride (1.2 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Stir the mixture at 0 °C for 15-20 minutes to pre-activate the carboxylic acid.

-

Add a solution of Ethyl 4-amino-3-methoxybenzoate (1.0 eq) in the same solvent to the activated mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor completion by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure Ethyl 4-(2-(tert-butoxycarbonylamino)acetamido)-3-methoxybenzoate.

Step 4: N-Boc Deprotection to Yield the Hydrochloride Salt

The Boc protecting group is removed under acidic conditions. A solution of HCl in dioxane or trifluoroacetic acid (TFA) in DCM are common choices.[3][6] Using HCl in dioxane is often preferred as it directly yields the hydrochloride salt, which is typically a crystalline solid that can be easily isolated.

Protocol:

-

Dissolve the Boc-protected intermediate (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or methanol.

-

To this solution, add a 4M solution of HCl in 1,4-dioxane (5-10 eq) at 0 °C.

-

Stir the mixture at room temperature for 1-4 hours. The product hydrochloride salt will often precipitate from the solution.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, the solid product can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

-

Wash the isolated solid with a cold non-polar solvent like diethyl ether or hexane to remove any non-polar impurities and dry under vacuum to yield Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride.[7][8]

Step 5: Preparation of the Free Base

The final step is the conversion of the stable hydrochloride salt into the desired free base. This is achieved by a simple acid-base workup.

Protocol:

-

Dissolve the hydrochloride salt (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Cool the mixture in an ice bath and slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate, with vigorous stirring until the aqueous layer is slightly basic (pH ~8-9).

-

Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate as the free base.[9]

Characterization and Purity Assessment

To validate the synthesis and ensure the quality of the final product, a comprehensive analytical assessment is required. This constitutes a self-validating system, confirming both structure and purity.

| Parameter | Methodology | Purpose |

| Identity | ¹H and ¹³C NMR Spectroscopy | Confirms the chemical structure by analyzing the chemical shift, integration, and coupling of protons and carbons. |

| Molecular Weight | Mass Spectrometry (LC-MS, HRMS) | Verifies the molecular formula by providing the mass-to-charge ratio of the parent ion. |

| Functional Groups | Infrared (IR) Spectroscopy | Confirms the presence of key functional groups (e.g., N-H, C=O ester, C=O amide). |

| Purity | High-Performance Liquid Chromatography (HPLC) | Quantifies the purity of the compound and detects any residual starting materials or byproducts.[10] |

| Physical Properties | Melting Point Analysis | Provides a preliminary indication of purity; pure crystalline solids have a sharp melting range. |

Safety and Handling

-

Reagents: Handle corrosive reagents like concentrated sulfuric acid and trifluoroacetic acid in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Catalyst: Palladium on carbon (Pd/C) is flammable and pyrophoric, especially when dry. Always handle it under an inert atmosphere and do not allow it to dry in the air.[11]

-

Solvents: Use flammable solvents like ethanol, methanol, and ethyl acetate in well-ventilated areas away from ignition sources. Dichloromethane is a suspected carcinogen and should be handled with care in a fume hood.

-

Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Conduct hydrogenation reactions in a designated area using appropriate equipment and safety measures.

Conclusion

This guide provides a robust and well-documented pathway for the synthesis of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate free base. By following the detailed protocols for intermediate synthesis, amide coupling, deprotection, and final basification, researchers can reliably produce this valuable chemical building block. The emphasis on logical process flow, explanation of chemical choices, and comprehensive analytical characterization ensures that the final product meets the high standards of purity and identity required for research and drug development applications.

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

-

Reddit r/Chempros Community Discussion. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

-

Kakhki, R. M. (2012). A Protic Ionic Liquid Catalyzed Strategy for Selective Hydrolytic Cleavage of tert-Butyloxycarbonyl Amine (N-Boc). ChemInform, 43(36). [Link]

-

Teye, J., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(28), 16531-16537. [Link]

-

FDER Chemical. (n.d.). Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride. Retrieved from [Link]

-

ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

-

PubMed. (1979). P-Aminobenzoic acid derivatives as inhibitors of the cell-free H2-pteroate synthesizing system of Escherichia coli. Retrieved from [Link]

-

PubMed. (1977). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). Retrieved from [Link]

Sources

- 1. P-Aminobenzoic acid derivatives as inhibitors of the cell-free H2-pteroate synthesizing system of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE synthesis - chemicalbook [chemicalbook.com]

- 6. reddit.com [reddit.com]

- 7. 1606132-23-3|Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride|BLD Pharm [bldpharm.com]

- 8. FCKeditor - Resources Browser [fder.unr.edu.ar]

- 9. 1469040-27-4|ethyl 4-(2-aminoacetamido)-3-methoxybenzoate|BLD Pharm [bldpharm.com]

- 10. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to 4-Aminoacetamido-3-methoxybenzoate Derivatives: Synthesis, Pharmacological Potential, and Structure-Activity Insights

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-aminoacetamido-3-methoxybenzoate derivatives, a class of compounds with emerging therapeutic potential. We will delve into the synthetic pathways for creating these molecules, explore their documented and potential pharmacological activities, and analyze the key structure-activity relationships that govern their biological effects. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

The 4-Aminoacetamido-3-methoxybenzoate Scaffold: An Introduction

The core structure of a 4-aminoacetamido-3-methoxybenzoate derivative features a benzene ring substituted with a carboxylic acid (or its ester), a methoxy group at the 3-position, and an acetamido group at the 4-position. This arrangement of functional groups provides a versatile scaffold for the development of novel therapeutic agents. The presence of the acetamido group can influence the molecule's solubility, stability, and interactions with biological targets, while the methoxy and carboxylate moieties offer additional points for modification to fine-tune the compound's pharmacokinetic and pharmacodynamic properties.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of 4-aminoacetamido-3-methoxybenzoate derivatives can be approached through a multi-step process, typically starting from a readily available precursor like p-aminobenzoic acid (PABA).

Synthesis of the Core Intermediate: 4-Acetamido-3-methoxybenzoic Acid

A common route to the core structure involves the acetylation of the amino group of a substituted benzoic acid, followed by the introduction of the methoxy group. Alternatively, one can start with a molecule already containing the desired substitution pattern.

Protocol 1: Synthesis of 4-Acetamido-3-aminobenzoic Acid

A foundational step in creating derivatives of this class involves the synthesis of a key intermediate, 4-acetamido-3-aminobenzoic acid. A reported method for a similar scaffold begins with the acetylation of p-aminobenzoic acid (PABA).[1]

-

Acetylation of PABA: p-Aminobenzoic acid is acetylated using acetic anhydride in the presence of a base such as sodium acetate to yield 4-acetamidobenzoic acid.[1]

-

Nitration: The resulting 4-acetamidobenzoic acid is then nitrated at the 3-position using a nitrating agent like nitric acid in sulfuric acid.

-

Reduction: The nitro group at the 3-position is subsequently reduced to an amino group, for example, through catalytic hydrogenation or using a reducing agent like tin(II) chloride, to afford 4-acetamido-3-aminobenzoic acid.

Caption: General workflow for the synthesis of amide derivatives.

Pharmacological Activities and Therapeutic Potential

Derivatives of the 4-aminoacetamido-3-methoxybenzoate scaffold have shown promise in several therapeutic areas, with the most notable being their potential as antimicrobial agents.

Antimicrobial Activity: Neuraminidase Inhibition

A study on novel 4-acetamido-3-(benzylideneamino)benzoic acid derivatives has demonstrated their potential as microbial neuraminidase inhibitors. [1]Neuraminidase is a crucial enzyme for many pathogens, including influenza viruses and certain bacteria, making it an attractive target for antimicrobial drug development.

The study revealed that certain derivatives with specific substitutions on the benzylidene ring exhibited potent inhibitory action against neuraminidase-containing microbes. [1]This suggests that the 4-acetamido-3-aminobenzoic acid scaffold can serve as a valuable starting point for the design of novel neuraminidase inhibitors. The molecular docking studies from this research indicated that the acetamido group and the carboxylic acid play important roles in binding to the active site of the enzyme. [1] Table 1: Antimicrobial Activity of Selected 4-Acetamido-3-(benzylideneamino)benzoic Acid Derivatives

| Compound | Substitution on Benzylidene Ring | Zone of Inhibition (mm) at 125 µg/ml |

| 5k | 4-Hydroxy | 16 ± 2.5 |

| 5n | 2,4-Dichloro | > -9 Kj/mol (Docking Score) |

| 5q | 4-Nitro | > -9 Kj/mol (Docking Score) |

| 5x | 3-Bromo | 16 ± 2.5 |

| 5y | 4-Dimethylamino | 16 ± 2.5 |

| Data adapted from a study on microbial neuraminidase inhibitors. | ||

| [1] |

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-aminoacetamido-3-methoxybenzoate derivatives is highly dependent on the nature and position of substituents on the core scaffold.

Insights from Neuraminidase Inhibitors

For the 4-acetamido-3-(benzylideneamino)benzoic acid derivatives, the following SAR observations were made: [1]

-

Substituents on the Benzylidene Ring: The presence of electron-withdrawing groups (e.g., nitro, chloro) or electron-donating groups (e.g., hydroxy, dimethylamino) at various positions on the benzylidene ring significantly influenced the antimicrobial activity.

-

Role of the Acetamido and Carboxyl Groups: Docking studies suggest that the acetamido and carboxyl groups are crucial for binding to the active site of microbial neuraminidase, likely through hydrogen bonding and electrostatic interactions. [1]

Caption: Key structural features and their roles in biological activity.

Future Directions and Conclusion

The 4-aminoacetamido-3-methoxybenzoate scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive core for medicinal chemistry campaigns. While the primary reported activity is in the realm of antimicrobial neuraminidase inhibition, the structural features of these derivatives suggest that they could be explored for other therapeutic targets as well.

Future research in this area should focus on:

-

Expansion of the Derivative Library: Synthesizing a broader range of derivatives with diverse substituents at the 3-position and on the amide/ester functionality to further probe the SAR.

-

Broader Pharmacological Screening: Evaluating the synthesized compounds against a wider panel of biological targets to uncover new therapeutic applications.

-

In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

-

Pharmacokinetic Profiling: Assessing the drug-like properties of the most promising lead compounds to guide further optimization.

References

-

Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

-

Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. (2020). Research Journal of Pharmacy and Technology. Retrieved January 20, 2026, from [Link]

Sources

Methodological & Application

Application Note and Synthesis Protocol: Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride, a key intermediate in pharmaceutical research. The protocol herein details a robust three-step synthetic route commencing with an amide coupling reaction between Ethyl 4-amino-3-methoxybenzoate and N-Boc-glycine, followed by deprotection of the tert-butoxycarbonyl (Boc) group, and culminating in the formation of the hydrochloride salt. This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a reproducible and safe laboratory execution.

Introduction

Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride serves as a crucial building block in the synthesis of various biologically active molecules. Its structure, featuring a substituted benzene ring with amino, acetamido, and methoxy functionalities, makes it a versatile precursor for the development of novel therapeutic agents. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in subsequent synthetic transformations and biological assays. This application note presents a detailed, reliable, and efficient protocol for the preparation of this important chemical entity.

Overall Synthesis Scheme

The synthesis of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride is accomplished in three main steps:

-

Amide Coupling: Formation of the amide bond between Ethyl 4-amino-3-methoxybenzoate and N-Boc-glycine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.

-

Boc Deprotection: Removal of the acid-labile Boc protecting group from the glycine moiety using trifluoroacetic acid (TFA).

-

Salt Formation: Conversion of the resulting free amine to its hydrochloride salt to improve stability and handling.

Visualizing the Workflow

Caption: Synthetic route for Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | M.W. ( g/mol ) | Supplier (Example) |

| Ethyl 4-amino-3-methoxybenzoate | 73368-41-9 | C₁₀H₁₃NO₃ | 195.22 | Sigma-Aldrich |

| N-Boc-glycine | 4530-20-5 | C₇H₁₃NO₄ | 175.18 | Sigma-Aldrich |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1892-57-5 | C₈H₁₇N₃ | 155.24 | Sigma-Aldrich |

| Hydroxybenzotriazole (HOBt) | 2592-95-2 | C₆H₅N₃O | 135.13 | Sigma-Aldrich |

| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | C₈H₁₉N | 129.24 | Sigma-Aldrich |

| Dichloromethane (DCM), anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 | Fisher Scientific |

| Trifluoroacetic acid (TFA) | 76-05-1 | C₂HF₃O₂ | 114.02 | Fisher Scientific |

| Diethyl ether, anhydrous | 60-29-7 | C₄H₁₀O | 74.12 | Fisher Scientific |

| Hydrochloric acid solution (e.g., 2.0 M in diethyl ether) | 7647-01-0 | HCl | 36.46 | Sigma-Aldrich |

| Ethyl acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Fisher Scientific |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Fisher Scientific |

| Sodium bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Fisher Scientific |

| Brine (saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 | - |

| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Fisher Scientific |

Experimental Protocols

Step 1: Synthesis of Ethyl 4-(2-((tert-butoxycarbonyl)amino)acetamido)-3-methoxybenzoate

Rationale: This step involves the formation of an amide bond, a fundamental reaction in organic synthesis. EDC is a water-soluble carbodiimide that activates the carboxylic acid group of N-Boc-glycine, making it susceptible to nucleophilic attack by the amino group of Ethyl 4-amino-3-methoxybenzoate. HOBt is added to suppress side reactions and minimize racemization.[1] DIPEA, a non-nucleophilic base, is used to neutralize any hydrochloride salts present and to facilitate the reaction.

Procedure:

-

To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add N-Boc-glycine (1.0 eq.), Ethyl 4-amino-3-methoxybenzoate (1.0 eq.), and HOBt (1.1 eq.).

-

Dissolve the solids in anhydrous dichloromethane (DCM, approx. 10 mL per gram of the amine).

-

Cool the mixture to 0 °C in an ice bath with stirring.

-

Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq.) to the solution.

-

Slowly add a solution of EDC (1.2 eq.) in anhydrous DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Ethyl 4-(2-((tert-butoxycarbonyl)amino)acetamido)-3-methoxybenzoate as a solid.

Step 2: Synthesis of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate

Rationale: The Boc protecting group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions.[2] Trifluoroacetic acid (TFA) is a strong acid commonly used for this purpose, and its volatility allows for easy removal after the reaction is complete.

Procedure:

-

Dissolve the purified product from Step 1 in DCM (approx. 10 mL per gram).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA) dropwise (typically a 20-50% solution in DCM, v/v).[3]

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the deprotection by TLC until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure.

-

Co-evaporate with DCM several times to ensure complete removal of residual TFA.

-

The resulting crude product, the trifluoroacetate salt of the amine, can be used directly in the next step or neutralized. For neutralization, dissolve the residue in DCM and wash with saturated NaHCO₃ solution. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the free amine.

Step 3: Synthesis of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride

Rationale: The formation of a hydrochloride salt is a common strategy to improve the handling, stability, and solubility of amine-containing compounds.[4] This is typically achieved by treating a solution of the free amine with a solution of hydrogen chloride.

Procedure:

-

Dissolve the free amine from Step 2 in a minimal amount of anhydrous diethyl ether.

-

With stirring, add a 2.0 M solution of HCl in diethyl ether dropwise until precipitation is complete.[5] The formation of a white solid indicates the salt formation.

-

Stir the resulting suspension for 30 minutes at room temperature.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether.

-

Dry the product under vacuum to yield Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride as a white to off-white solid.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques. Below are the expected characterization data based on the structures.

Ethyl 4-(2-((tert-butoxycarbonyl)amino)acetamido)-3-methoxybenzoate (Intermediate):

-

Appearance: White to off-white solid.

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): ~8.3 (s, 1H, NH), ~7.8 (d, 1H), ~7.6 (s, 1H), ~7.0 (d, 1H), ~5.2 (br s, 1H, NH-Boc), 4.35 (q, 2H), 4.0 (d, 2H), 3.9 (s, 3H), 1.45 (s, 9H), 1.38 (t, 3H).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): ~168.0, 166.5, 156.0, 150.0, 135.0, 125.0, 123.0, 115.0, 110.0, 80.5, 61.0, 56.0, 45.0, 28.3, 14.3.

-

IR (KBr, cm⁻¹): ~3350 (N-H stretch), ~1700 (C=O stretch, ester), ~1680 (C=O stretch, amide), ~1530 (N-H bend).

-

Melting Point: Expected to be in the range of 100-120 °C.

Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride (Final Product):

-

Appearance: White to off-white crystalline solid.

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~9.5 (s, 1H, NH), ~8.3 (br s, 3H, NH₃⁺), ~7.7 (d, 1H), ~7.6 (s, 1H), ~7.2 (d, 1H), 4.30 (q, 2H), 3.9 (s, 2H), 3.85 (s, 3H), 1.30 (t, 3H).

-

¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): ~166.0, 165.5, 149.5, 134.0, 125.5, 123.5, 115.5, 110.5, 61.0, 56.0, 42.0, 14.0.

-

IR (KBr, cm⁻¹): ~3400-2800 (broad, N-H⁺ stretch), ~1710 (C=O stretch, ester), ~1685 (C=O stretch, amide), ~1540 (N-H bend).

-

Melting Point: Expected to be above 200 °C.

Safety and Handling

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

-

Ethyl 4-amino-3-methoxybenzoate: May be harmful if swallowed, inhaled, or absorbed through the skin. Avoid contact with eyes, skin, and clothing.[6]

-

N-Boc-glycine: Generally considered non-hazardous, but good laboratory practices should be followed.[7]

-

EDC: Causes serious eye irritation and may cause an allergic skin reaction. Harmful if swallowed.[8]

-

HOBt: Flammable solid. Risk of explosion if heated under confinement. Causes serious eye irritation.[9]

-

DIPEA: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

-

Dichloromethane (DCM): Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.

-

Trifluoroacetic acid (TFA): Causes severe skin burns and eye damage. Harmful if inhaled.

-

Diethyl ether: Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness.

-

Hydrochloric acid: Causes severe skin burns and eye damage. May cause respiratory irritation.

For detailed safety information, consult the Safety Data Sheets (SDS) for each chemical before use.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of Ethyl 4-(2-aminoacetamido)-3-methoxybenzoate hydrochloride. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this valuable intermediate for their drug discovery and development endeavors. The causality-driven explanations for each step aim to empower the user with a deeper understanding of the chemical transformations involved.

References

-

Shakir, R. M., Ariffin, A., & Ng, S. W. (2010). Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2916. [Link]

- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

- Sigma-Aldrich. (2023).

- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.

-

Carl ROTH. (2023). Safety Data Sheet: Trifluoroacetic acid (TFA). [Link]

-

ResearchGate. (2012). How to make a salt of a novel compound?[Link]

-

Carl ROTH. (2023). Safety Data Sheet: EDC-HCl. [Link]

-

Carl ROTH. (2022). Safety Data Sheet: Diethyl ether. [Link]

- BOC Sciences. (n.d.). MSDS of Ethyl 4-amino-3-methoxybenzoate.

- CDH Fine Chemical. (n.d.). BOC-Glycine CAS No 4530-20-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Apollo Scientific. (n.d.). hobt anhydrous (1-hydroxybenzotriazole anhydrous) - SAFETY DATA SHEET.

- ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU.

- Sigma-Aldrich. (2023).

- Thermo Fisher Scientific. (2024). Safety Data Sheet: 1-ETHYL-3-(3-DIMETHYLAMINOPROPYL)CARBODIIMIDE. HCl (EDC).

- Dove Medical Press. (n.d.). General procedures for the synthesis.

- Aapptec. (n.d.). Technical Support Information Bulletin 1163: Standard Removal of Boc Protecting Group.

- The Organic Chemistry Tutor. (2022, June 6).

- Organic Syntheses. (n.d.). N-Methyl-O-benzoylhydroxylamine hydrochloride.

- Benchchem. (n.d.). Application Notes and Protocols for Boc Deprotection in Peptide Synthesis.

- Chemos GmbH&Co.KG. (2022).

- National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

- Loba Chemie. (2024).

- Sartorius. (n.d.). SAFETY DATA SHEET: EDC (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride).

- Sigma-Aldrich. (2023).

- ChemicalBook. (n.d.).

- Fisher Scientific. (2023).

- Fisher Scientific. (2009).